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Compound of Interest

12-Hydroxy-16-heptadecynoic
Compound Name:

acid
CAS No.: 119427-07-5
Cat. No.: B043686

Get Quote

Executive Summary

12-Hydroxy-16-heptadecynoic acid (12-HHDYA) is a synthetic fatty acid analogue designed
as a potent, mechanism-based inhibitor (suicide substrate) of Cytochrome P450 4A (CYP4A)
enzymes, specifically prostaglandin

-hydroxylases. Unlike non-selective heme-binding inhibitors (e.g., azoles), 12-HHDYA exploits
the catalytic cycle of the enzyme to generate a reactive intermediate that covalently modifies
the active site.

This guide analyzes the molecular architecture of 12-HHDYA, dissecting how specific structural
motifs—the terminal alkyne, the secondary hydroxyl group, and the carbon scaffold—dictate its
potency, selectivity, and metabolic stability.

Chemical Identity & Physicochemical Profile

Before analyzing the biological activity, the structural baseline must be established.
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Property Specification
IUPAC Name (12S)-12-hydroxyheptadec-16-ynoic acid
Common Abbreviation 12-HHDYA

Molecular Formula

Molecular Weight 282.42 Da

Terminal Alkyne (C16), Secondary Alcohol

Key Functional Groups ) )
(C12), Carboxylic Acid (C1)

o Active as both enantiomers; (S)-isomer is ~2-
Chirality
fold more potent

Soluble in DMSO, Ethanol (>50 mg/mL); PBS

Solubility (PH 7.[1][2][3]2) ~1 mg/mL

Structure-Activity Relationship (SAR) Analysis

The efficacy of 12-HHDYA is not accidental; it is a result of precise "warhead" placement and
scaffold mimicry. The SAR can be deconstructed into three functional zones: the Suicide
Warhead, the Selectivity Steering Group, and the Lipophilic Scaffold.

The Suicide Warhead: Terminal Alkyne (C16-C17)

The defining feature of 12-HHDYA is the terminal triple bond (alkyne) located at the

-terminus (positions 16,17).

e Mechanism: The CYP4A enzyme attempts to

-hydroxylate the terminal carbon. However, oxidation of the alkyne moiety does not yield a
stable alcohol. Instead, it generates a highly reactive species—likely a ketene or an
unsaturated epoxide—which alkylates the heme porphyrin ring or a proximal protein residue.

¢ SAR Insight: Moving the alkyne internal (e.g., to position 14) or replacing it with an alkene
drastically reduces inactivation efficiency. The terminal position is critical for accessing the
iron-oxo center of
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-hydroxylases.

The Selectivity Steering Group: 12-Hydroxyl (C12)

While the alkyne provides the reactivity, the hydroxyl group at C12 provides the selectivity.

 Differentiation: General fatty acid hydroxylases (like those metabolizing lauric acid) are less
tolerant of polar groups in the mid-chain. In contrast, prostaglandin

-hydroxylases (which naturally process hydroxylated prostaglandins) readily accept the 12-
OH group.

o Stereochemistry:
o 12(S)-Enantiomer:

[LI[2131[410516117]
o 12(R)-Enantiomer:
[7]

o Insight: The enzyme prefers the (S)-configuration, but the relatively low discrimination (2-
fold) suggests the binding pocket is flexible around the mid-chain region.

o Comparison: Compared to 17-ODYA (17-octadecynoic acid), which lacks the hydroxyl group,
12-HHDYA is significantly more selective for prostaglandin hydroxylases over lauric acid
hydroxylases.[8][9]

The Scaffold & Modifications

e Chain Length (C17): The 17-carbon chain mimics the length of prostaglandins (which are
C20 but folded). It positions the terminal alkyne exactly at the heme center when the
carboxyl group is anchored at the channel entrance.

o Metabolic Stability (2,2-Dimethyl Analog): A major limitation of fatty acid drugs is

-oxidation, which degrades the chain from the carboxyl end.
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o Moadification: Introduction of two methyl groups at C2 (2,2-dimethyl-12-hydroxy-16-

heptadecynoic acid) blocks

-oxidation.[7]

o Result: This analogue retains inhibitory activity (

) but exhibits superior in vivo half-life.

SAR Visualization

The following diagram illustrates the functional dissection of the molecule.
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Figure 1: Functional decomposition of 12-HHDYA. The alkyne drives inactivation, the hydroxyl

confers selectivity, and the chain length ensures correct positioning.

Mechanism of Action: Suicide Inhibition

12-HHDYA acts as a

inhibitor. The inhibition is time-dependent, concentration-dependent, and requires NADPH

(catalytic turnover).

e Binding: 12-HHDYA enters the substrate access channel of CYP4A, anchored by its

carboxylate head group.
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 Activation: The heme-iron (

) attacks the terminal alkyne (C16).

» Reactive Intermediate: Instead of hydroxylation, the reaction produces a reactive heme-
alkylating species (likely a ketene).

« Inactivation: This species covalently binds to a pyrrole nitrogen of the heme porphyrin (N-
alkylation), destroying the catalyst.

Experimental Protocol: Determination of and

To validate the activity of 12-HHDYA in your own system, use the following "dilution method"
protocol. This distinguishes reversible inhibition from irreversible inactivation.

Reagents & Setup

e Enzyme Source: Recombinant CYP4A4 or lung microsomes.
e Substrate:

-Prostaglandin

or

« Inhibitor: 12-HHDYA (stock in Ethanol/DMSO).

o Cofactor: NADPH generating system (G6P, G6PDH,

Workflow

e Pre-incubation (The Inactivation Step):
o Incubate enzyme + 12-HHDYA (0, 1, 2, 5, 10

) + NADPH at 37°C.
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o Remove aliquots at specific time points (
=0, 2,5, 10 min).
¢ Dilution (The Assay Step):
o Dilute the aliquot 10-50 fold into a secondary reaction mix containing excess substrate (

) and fresh NADPH.

o Note: The high dilution reduces the concentration of unbound 12-HHDYA below its
inhibitory threshold, ensuring that any loss of activity is due to permanent inactivation

during pre-incubation.
¢ Measurement:

o Incubate for 10 min, stop reaction (e.g., with citric acid/ethyl acetate), and extract

metabolites.
o Analyze via HPLC or Radiometry to quantify

-hydroxylated product.

Data Analysis

e Plot In(% Remaining Activity) vs. Pre-incubation Time for each inhibitor concentration. The
slope is

o Plot

VS.
(Kitz-Wilson plot).
o y-intercept:

(Maximal rate of inactivation).
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o Xx-intercept:

(Affinity of the inhibitor for the enzyme).

STEP 1: Pre-Incubation
Enzyme + 12-HHDYA + NADPH
(Time: 0-10 min)

At t=x min

STEP 2: Aliquot & Dilute
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l

STEP 3: Residual Activity Assay
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Plot Data

STEP 4: Kitz-Wilson Analysis
Calculate Ki and kinact
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Figure 2: Workflow for determining mechanism-based inactivation parameters.

Biological Applications

Researchers utilize 12-HHDYA primarily to dissect the physiological role of the CYP4A / 20-
HETE pathway.

o Hypertension Research: 20-HETE is a potent vasoconstrictor produced by CYP4A/4F in the
kidney and vasculature. 12-HHDYA allows scientists to selectively block this pathway to
observe effects on blood pressure and renal blood flow.

 Inflammation: By inhibiting the

-hydroxylation of prostaglandins, 12-HHDYA alters the balance of inflammatory mediators.
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e Cancer: CYP4A is upregulated in certain tumors; 12-HHDYA serves as a chemical probe to
validate CYP4A as a therapeutic target.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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